
Ethyl 6-amino-5-nitropyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-amino-5-nitropyridine-2-carboxylate is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the 6th position, a nitro group at the 5th position, and an ethyl ester group at the 2nd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-5-nitropyridine-2-carboxylate typically involves the nitration of ethyl 2-aminopyridine-3-carboxylate followed by reduction and esterification reactions. One common method includes:
Nitration: Ethyl 2-aminopyridine-3-carboxylate is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5th position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.
化学反応の分析
Types of Reactions
Ethyl 6-amino-5-nitropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Ethyl 6-amino-5-nitropyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of Ethyl 6-amino-5-nitropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitro groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target.
類似化合物との比較
Ethyl 6-amino-5-nitropyridine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-5-nitropyridine-3-carboxylate: Similar structure but different position of the amino and nitro groups.
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate: Contains a pyrimidine ring instead of a pyridine ring.
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate: Contains a hydroxyl group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C8H9N3O4 |
|---|---|
分子量 |
211.17 g/mol |
IUPAC名 |
ethyl 6-amino-5-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C8H9N3O4/c1-2-15-8(12)5-3-4-6(11(13)14)7(9)10-5/h3-4H,2H2,1H3,(H2,9,10) |
InChIキー |
KDCYGDSAUFBDDN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



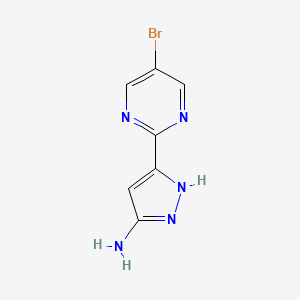
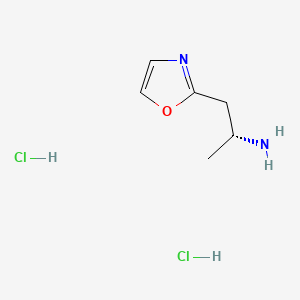
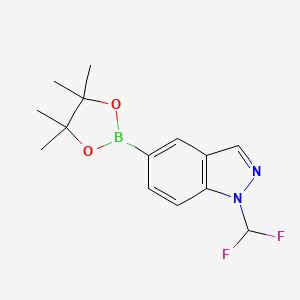
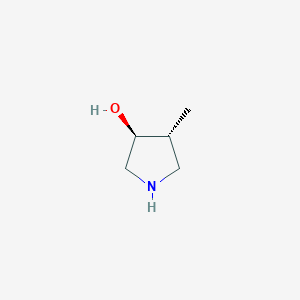
![1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13478684.png)
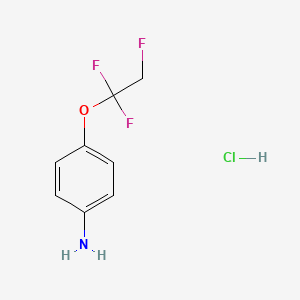
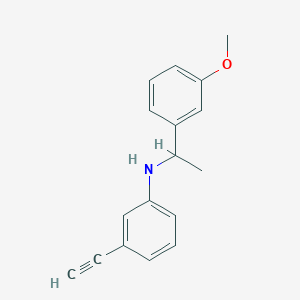
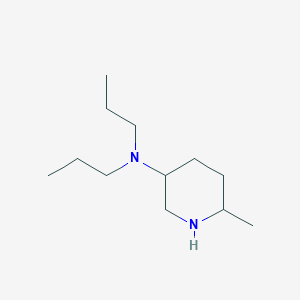
![[(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid](/img/structure/B13478720.png)

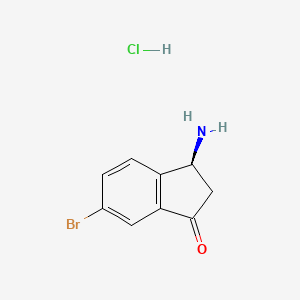
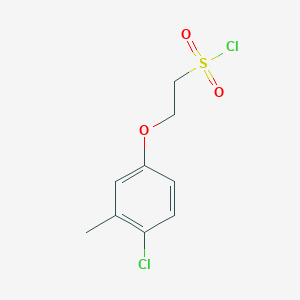
![1-(Bicyclo[2.2.2]octan-2-yl)ethanamine](/img/structure/B13478737.png)
